molecular formula C33H44N4O6 B088839 Urobilinogen CAS No. 14684-37-8

Urobilinogen

Cat. No. B088839
CAS RN: 14684-37-8
M. Wt: 592.7 g/mol
InChI Key: OBHRVMZSZIDDEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Urobilinogen synthesis involves the enzymatic conversion of bilirubin by intestinal bacteria under anaerobic conditions. The reaction requires the presence of factors from both the pellet and the soluble fraction of cells disintegrated by sonic vibration. Mesobilirubin is also a suitable substrate for this conversion, and both bacterial and synthetic urobilinogen share similar spectroscopic properties, melting points, and chromatographic behavior in various solvent systems (Troxler et al., 1968).

Molecular Structure Analysis

Urobilinogen's molecular structure, as derived from bilirubin reduction, features a tetrapyrrolic structure similar to that of its precursor, but with additional hydrogenation. This structure allows for its subsequent conversion into either urobilin, by oxidation, or into stercobilin, contributing to the pigmentation of feces and urine.

Chemical Reactions and Properties

The conversion of porphobilinogen to uroporphyrinogen, a precursor in the biosynthesis of urobilinogen, is catalyzed by enzymes such as porphobilinogen deaminase and uroporphyrinogen III synthase. These enzymes transform four molecules of porphobilinogen into uroporphyrinogen III through a complex series of reactions, including the assembly of the tetrapyrrole chain and the dipyrromethane cofactor (Shoolingin‐Jordan, 1995).

Physical Properties Analysis

The physical properties of urobilinogen, such as its colorlessness and solubility in water, contrast with the pigmented nature of its oxidized form, urobilin. These properties are essential for its biological function and its role in the diagnostic analysis of liver function and the health of the gastrointestinal tract.

Chemical Properties Analysis

Urobilinogen exhibits antioxidant properties, as demonstrated by its higher DPPH radical scavenging activity compared to other antioxidants like α-tocopherol, bilirubin, and β-carotene. This suggests that urobilinogen can inhibit radical chain reactions by trapping free radicals, highlighting its potential therapeutic value beyond its metabolic role (Nakamura et al., 2006).

Scientific Research Applications

  • Urobilinogen's clinical significance lies in its relationship to hemoglobin metabolism, hepatic insufficiency, and the presence or absence of bile in the intestine. It is considered to originate from bacterial decomposition of bile in the intestine, although some studies suggest it could also originate in the liver itself (Wilbur & Addis, 1914).

  • Urobilinogen is present in the urine and feces of subjects without liver or biliary tract disease. The tests for urobilinogen are important in the clinical study of jaundice and hepatic function (Watson, 1937).

  • The average daily elimination of urobilinogen varies in health and disease, including conditions like pernicious anemia. Standardization of methods for its estimation is crucial for accurate clinical assessments (Watson, 1931).

  • The per diem excretion of urobilinogen in various forms of jaundice and liver disease helps in understanding hepatic function and the pathophysiology of these conditions (Watson, 1937).

  • Urobilinogen's presence in urine might have a relationship with dietary choices, such as the preference for salty or sweet foods (Qadir & Hameed, 2019).

  • Urobilinogen has been shown to have antioxidant functions, which could have implications in various health conditions (Nakamura, Sato, Akiba, & Ohnishi, 2006).

  • The renal excretion of urobilinogen in dogs has been studied, providing insights into the excretion mechanisms of urobilinogen, which could be relevant for human health as well (Levy, Lester, & Levinsky, 1968).

  • The identification of bilirubin reduction products formed by Clostridium perfringens, including urobilinogen, contributes to the understanding of urobilinoid metabolism in the gastrointestinal tract (Vítek et al., 2006).

Safety And Hazards

Excess urobilinogen in urine may indicate liver diseases, such as viral hepatitis, cirrhosis, or liver damage . It is caused by drugs, toxic substances, or conditions associated with increased red blood cell destruction (hemolytic anemia) .

Future Directions

Urobilinogen in urine test may be part of a urinalysis, a test that measures different cells, chemicals, and other substances in your urine . A urinalysis is often used to check your general health. It can also help diagnose diseases that affect the liver and many other medical conditions .

properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRVMZSZIDDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105823
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesobilirubinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Urobilinogen

CAS RN

14684-37-8
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14684-37-8
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Record name Urobilinogen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo
Source European Chemicals Agency (ECHA)
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Record name UROBILINOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY8N5V3S0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Mesobilirubinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,200
Citations
CJ Watson - American Journal of Clinical Pathology, 1936 - academic.oup.com
… This work also demonstrated the usefulness of urobilinogen estimations in the feces, … noted a considerable fluctuation in urinary excretion of urobilinogen from day to day, and at various …
Number of citations: 148 academic.oup.com
T Nakamura, K Sato, M Akiba, M OHNISHI - Journal of Oleo Science, 2006 - jstage.jst.go.jp
… of urobilinogen occurs … urobilinogen to urobilin in the intestine is not due to air oxidation, but other factors, eg, the radical chain reaction in the intestine may be stopped by urobilinogen …
Number of citations: 13 www.jstage.jst.go.jp
E Bourke, MD Milne, GS Stokes - British Medical Journal, 1965 - ncbi.nlm.nih.gov
… Nevertheless, estimation of urinary urobilinogen has long been used in the assessment of … concentration of urobilinogen. This paper shows that this view is incorrect; urobilinogen is …
Number of citations: 25 www.ncbi.nlm.nih.gov
R Sparkman - Archives of Internal Medicine, 1939 - jamanetwork.com
Estimations of the urobilinogen content of stool and of urine … The potential clinical value of estimations of urobilinogen has … for the quantitation of urobilinogen. This information may be …
Number of citations: 35 jamanetwork.com
CJ Watson, DA Lightner, A Moscowitz… - Proceedings of the …, 1968 - National Acad Sciences
dipyrrolinone or pure glaucobilin (GI) type, now recognized as characteristic of pound to yield RSSR as well as RR,SS diastereoi Page 1 A NATURAL CRYSTALLINE UROBILINOGEN …
Number of citations: 14 www.pnas.org
PT Lowry, R Cardinal, S Collins, CJ Watson - Journal of Biological …, 1956 - Elsevier
Until recently there have been only two well recognized members of the urobilinogen group, mesobilirubinogen, the chromogen of i-urobilin,’and stercobilinogen, the leuco compound …
Number of citations: 19 www.sciencedirect.com
R Lemberg - Nature, 1934 - nature.com
SINCE Fischer and Meyer-Betz isolated crystals of mesobilirubinogen from a pathological urine 1 , it has been generally assumed that urobilinogen and mesobilirubinogen are identical…
Number of citations: 12 www.nature.com
P Kotal, J Fevery - Clinica chimica acta, 1991 - Elsevier
… to quantitate urobilinogen lack … of urobilinogen from samples of various origin (feces, urine, bile, serum etc.) and to prevent the precipitation of proteins. After oxidation of urobilinogen …
Number of citations: 30 www.sciencedirect.com
S Schwartz, V Sborov, CJ Watson - American Journal of Clinical …, 1944 - academic.oup.com
Previous methods of urobilinogen … urobilinogen. It was believed desirable to obtain data which would permit use of the photoelectric colorimeter for measurement of the final urobilinogen…
Number of citations: 132 academic.oup.com
HN Naumann - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… and urobilinogen in urine and faeces. On the other hand, when pathological destruction of haemoglobin can be excluded, urobilin-or urobilinogen… colour reaction for urobilinogen with p-…
Number of citations: 11 www.ncbi.nlm.nih.gov

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